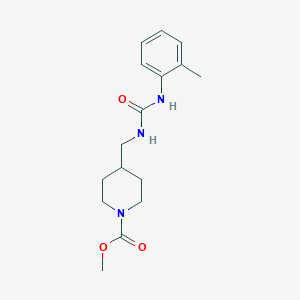

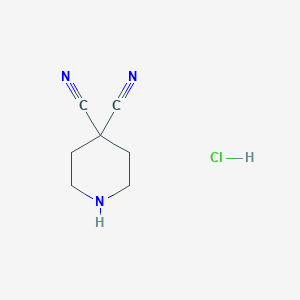

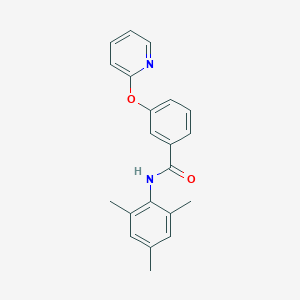

(R)-N-(2-Fluorobenzyl)piperidin-3-aminedihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of “®-N-(2-Fluorobenzyl)piperidin-3-aminedihydrochloride” is not explicitly mentioned in the available resources .Molecular Structure Analysis

The molecular structure of “®-N-(2-Fluorobenzyl)piperidin-3-aminedihydrochloride” is not provided in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-N-(2-Fluorobenzyl)piperidin-3-aminedihydrochloride” are not detailed in the available resources .Scientific Research Applications

Development of Synthetic Routes

A study by Yoshida et al. (2014) outlines the development of a practical and scalable synthetic route to YM758 monophosphate, a potent If current channel inhibitor, demonstrating the utility of (R)-N-(2-Fluorobenzyl)piperidin-3-aminedihydrochloride in streamlining pharmaceutical synthesis processes. This route improved the overall yield and efficiency, highlighting the compound's significance in the synthesis of complex molecules (Yoshida et al., 2014).

Building Block for Medicinal Chemistry

Research by Shaw et al. (2013) reports the first enantioselective route to cis-1-Boc-3-fluoropiperidin-4-ol, using an enantioselective fluorination methodology. This study emphasizes the compound's role as a valuable building block for medicinal chemistry, showcasing its potential in the synthesis of enantiopure materials with high levels of enantioselectivity (Shaw et al., 2013).

Antimicrobial Activity

Anuse et al. (2019) synthesized and evaluated a series of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives for their antimicrobial activity. The study suggests the potential of derivatives of (R)-N-(2-Fluorobenzyl)piperidin-3-aminedihydrochloride in combating microbial resistance, highlighting the compound's relevance in developing new antimicrobial agents (Anuse et al., 2019).

Drug Discovery and Development

Ng et al. (2014) explored the copper-catalyzed N-arylation of alkylamines promoted by organic soluble ionic bases, including the use of piperidine derivatives. This study underscores the importance of (R)-N-(2-Fluorobenzyl)piperidin-3-aminedihydrochloride in facilitating the development of new drugs through efficient synthesis pathways, demonstrating its application in drug discovery and development (Ng et al., 2014).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(3R)-N-[(2-fluorophenyl)methyl]piperidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2.2ClH/c13-12-6-2-1-4-10(12)8-15-11-5-3-7-14-9-11;;/h1-2,4,6,11,14-15H,3,5,7-9H2;2*1H/t11-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCWDYKSPOBDMO-NVJADKKVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NCC2=CC=CC=C2F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)NCC2=CC=CC=C2F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N-(2-Fluorobenzyl)piperidin-3-aminedihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2699971.png)

![5-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2699976.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2699977.png)

![1-{4-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-3-fluorophenyl}ethan-1-one](/img/structure/B2699982.png)

![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B2699987.png)

![2-(6-Hexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2699988.png)